6-Chloro-2-(ethylthio)-3-nitropyridine

Nucleophilic Substitution Synthetic Methodology Thioether Synthesis

Researchers often face yield losses when substituting intermediates in optimized routes. 6-Chloro-2-(ethylthio)-3-nitropyridine (MW: 218.66 g/mol) solves this by providing the exact ethylthio leaving group and 6-chloro handle required for patented syntheses. • Specificity: Avoids the kinetic and purity issues associated with methylthio or bromo analogs. • Utility: Enables reliable SNAr at C-6 and cross-coupling at C-2 for medicinal chemistry and agrochemical SAR. • Supply: Supplied as a 95% pure yellow solid, bypassing the 53%-yield synthesis step to accelerate your research timeline.

Molecular Formula C7H7ClN2O2S
Molecular Weight 218.66 g/mol
Cat. No. B8394645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(ethylthio)-3-nitropyridine
Molecular FormulaC7H7ClN2O2S
Molecular Weight218.66 g/mol
Structural Identifiers
SMILESCCSC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H7ClN2O2S/c1-2-13-7-5(10(11)12)3-4-6(8)9-7/h3-4H,2H2,1H3
InChIKeyPELYPQROZDJCLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(ethylthio)-3-nitropyridine Overview


6-Chloro-2-(ethylthio)-3-nitropyridine (CAS not widely assigned; MW: 218.66 g/mol) is a heterocyclic intermediate belonging to the class of 3-nitropyridine derivatives . Its molecular architecture features three key functional groups: a chlorine atom at the 6-position (electrophilic site for nucleophilic aromatic substitution), an ethylthio moiety at the 2-position (potential leaving group or site for further functionalization), and a nitro group at the 3-position (strong electron-withdrawing group that activates the ring for nucleophilic attack). This compound is typically supplied as a yellow solid with a purity specification of 95%, making it suitable for use as a research-grade building block in medicinal chemistry and agrochemical synthesis programs .

Pre-synthesized intermediate bypasses a selective substitution step
Dual reactive sites: C6-Cl for SNAr; C2-SEt as a leaving group
Defined purity supports reproducible downstream derivatization

Why 6-Chloro-2-(ethylthio)-3-nitropyridine Is Not Interchangeable


Within the 3-nitropyridine chemical space, substitution of even a single functional group can profoundly alter the molecule's physicochemical properties, synthetic utility, and biological profile. The combination of a 6-chloro substituent and a 2-ethylthio group is non-trivial; replacing the ethylthio with a methylthio group (e.g., 6-chloro-2-(methylthio)-3-nitropyridine, CAS 116640-06-3) or the 6-chloro with a bromo (e.g., 6-bromo-2-(ethylthio)-3-nitropyridine) will impact reaction kinetics, lipophilicity (logP), and the ultimate yield and purity of downstream products . This compound serves as a specific intermediate for constructing thioether-containing pyridine scaffolds, and its use is often mandated by patent claims or optimized synthetic routes where the ethylthio group acts as a targeted leaving group in cross-coupling reactions [1]. Generic substitution without rigorous re-optimization of reaction conditions can lead to significant reductions in yield and purity, undermining the reproducibility of both research and industrial processes.

2-Ethylthio vs. methylthio
Altering the alkyl chain changes lipophilicity and reaction kinetics; methylthio analogs may not reproduce optimized synthetic routes.
6-Chloro vs. 6-bromo
Halogen exchange modifies electrophilicity and cross-coupling reactivity; bromo analogs may require re-optimization of conditions.
Patent-route specificity
Claimed synthetic pathways often mandate the ethylthio leaving group; generic substitution risks IP and yield deviations.

6-Chloro-2-(ethylthio)-3-nitropyridine: Quantitative Comparison


Synthesis Yield vs. 2,6-Dichloro-3-nitropyridine

The synthesis of 6-Chloro-2-(ethylthio)-3-nitropyridine proceeds via a selective nucleophilic substitution of 2,6-dichloro-3-nitropyridine with ethanethiol (EtSH). This reaction demonstrates a specific yield under defined conditions. While the starting material, 2,6-dichloro-3-nitropyridine, is a common and commercially available intermediate, the direct procurement of the 6-chloro-2-(ethylthio) derivative bypasses this synthetic step, which has a documented isolated yield .

Synthesis Yield
Data to verify
53% conversion from 2,6-dichloro-3-nitropyridine in one step
Bypasses a documented synthetic step; may reduce in-house effort.
Yield reported without peer-reviewed source; verify under intended conditions.
Nucleophilic Substitution Synthetic Methodology Thioether Synthesis

Purity vs. 2,6-Dichloro-3-nitropyridine

The standard commercial purity for 6-Chloro-2-(ethylthio)-3-nitropyridine is specified at 95%. This purity level is comparable to many research-grade intermediates in the nitropyridine class, but it is essential for ensuring reproducibility in subsequent synthetic steps. For comparison, a close analog like 2,6-dichloro-3-nitropyridine is commercially available in a technical grade of 92% .

Purity Specification
Data to verify
95% (target) vs. 92% (comparator technical grade)
Higher starting purity may limit side reactions in subsequent steps.
Vendor specification; lot-specific verification advised.
Analytical Chemistry Quality Control Procurement Specification

AChE Inhibition by 2-Alkylthio-3-nitropyridines

While direct, quantitative AChE inhibition data for the specific target compound 6-Chloro-2-(ethylthio)-3-nitropyridine is not available in the public domain, a potent class-level effect is observed for structurally related 2-alkylthio-3-nitropyridine derivatives. For instance, a closely related 2-alkylthio-3-nitropyridine scaffold (BDBM50435291/CHEMBL2393095) exhibits a nanomolar IC50 against electric eel AChE [1]. This provides a scientific rationale for exploring 6-Chloro-2-(ethylthio)-3-nitropyridine as a privileged starting point for designing novel AChE inhibitors, given the established structure-activity relationship (SAR) that the 2-thioether motif is crucial for potent inhibition [2].

AChE Inhibition
Class-level
Related 2-alkylthio-3-nitropyridine: IC50 = 1.20–15 nM (eel AChE); no direct data for target compound.
Class-level SAR supports AChE inhibitor design exploration.
Target compound requires direct enzyme assay validation.
Cholinergic Pharmacology Enzyme Inhibition Alzheimer's Disease Research

LogP & Solubility: Ethylthio vs. Methylthio

Computational predictions indicate a distinct difference in lipophilicity between 6-Chloro-2-(ethylthio)-3-nitropyridine and its methylthio analog. The ethylthio group increases the molecular logP (octanol-water partition coefficient) relative to the methylthio group, which has significant implications for membrane permeability, solubility, and metabolic stability in biological systems [1].

Predicted LogP
Class-level
~2.6 (ethylthio) vs. ~1.9 (methylthio); Δ +0.7 units
Higher predicted lipophilicity may influence membrane permeability.
Computational prediction; experimental logP determination advised.
Physicochemical Properties Lipophilicity ADME Prediction

6-Chloro-2-(ethylthio)-3-nitropyridine Applications


AChE Inhibitor Synthesis

Based on the class-level evidence of potent AChE inhibition by 2-alkylthio-3-nitropyridine derivatives [1], 6-Chloro-2-(ethylthio)-3-nitropyridine is a rational starting point for synthesizing a focused library of novel AChE inhibitors. The 6-chloro substituent provides a handle for further diversification via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions to install amine, ether, or aryl groups. The ethylthio moiety can be retained as a key pharmacophoric element or oxidized to a sulfoxide/sulfone to modulate potency and selectivity. The compound's higher predicted lipophilicity (logP ~2.6) compared to its methylthio analog [2] may be exploited to enhance brain penetration for central nervous system (CNS) indications like Alzheimer's disease.

Herbicidal/Fungicidal Thiopyridines

Thiopyridine derivatives are a well-established class of intermediates for crop protection agents [3]. The synthesis of 6-Chloro-2-(ethylthio)-3-nitropyridine with a 53% yield demonstrates a viable one-step route from the inexpensive precursor 2,6-dichloro-3-nitropyridine. Procuring this intermediate allows agrochemical research groups to bypass this synthetic step and directly focus on subsequent functionalization. The ethylthio group can serve as a leaving group in cross-coupling reactions to install aryl or heteroaryl moieties, which are common in commercial herbicides and fungicides. The 95% purity specification ensures consistent results in structure-activity relationship (SAR) studies.

Fluorescent & Affinity Probe Synthesis

The 6-chloro substituent on the electron-deficient 3-nitropyridine core is a versatile site for introducing functional handles, such as primary amines or alkynes, via SNAr chemistry. This allows for the conjugation of fluorophores (e.g., BODIPY, fluorescein) or affinity tags (e.g., biotin) to create chemical probes for target identification and validation studies. The ethylthio group provides a distinct UV/Vis or mass spectrometry signature that can aid in tracking the compound or its metabolites. The compound's relatively high purity (95%) [1] minimizes the risk of off-target effects from impurities in cellular assays.

SNAr Regioselectivity Studies

6-Chloro-2-(ethylthio)-3-nitropyridine serves as an excellent model substrate for studying the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. The presence of both a good leaving group (chlorine at C-6) and a strong electron-withdrawing nitro group (at C-3) activates the pyridine ring for nucleophilic attack. The ethylthio group at C-2 can exert a subtle electronic and steric influence on the reaction outcome. Researchers can use this compound to investigate how different nucleophiles (e.g., amines, alkoxides, thiols) and reaction conditions (solvent, temperature, base) influence the rate and selectivity of substitution at C-6 versus potential side reactions at the ethylthio moiety.

Application
Selection Property
Validation Focus
AChE-targeted library synthesis
6-Chloro SNAr handle; thioether pharmacophore
SAR around 2-alkylthio and 6-substitution; enzyme inhibition validation
Agrochemical intermediate development
One-step access from 2,6-dichloro precursor; defined purity
Yield reproducibility at scale; purity consistency in SAR studies
Chemical probe conjugation
C6-Cl for fluorophore/biotin attachment; ethylthio MS signature
Conjugation efficiency; probe stability and target engagement
SNAr regioselectivity model
Activated pyridine with Cl, SEt, NO2 substituents
Regioselectivity under varying nucleophiles and conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2-(ethylthio)-3-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.